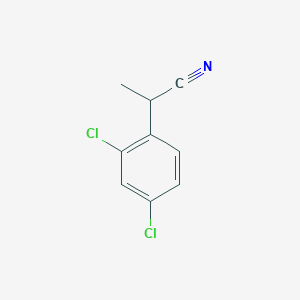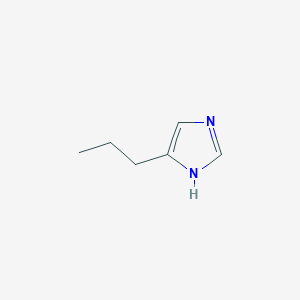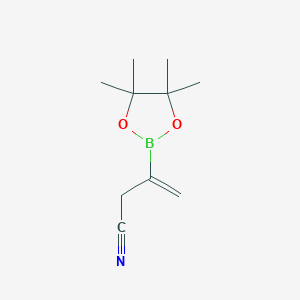
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile: is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile typically involves the borylation of alkenes or alkynes. One common method is the hydroboration of alkynes in the presence of a transition metal catalyst, such as palladium . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the boron atom plays a key role.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of boronic acids or esters.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted boron-containing compounds.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a boron source in these reactions, facilitating the formation of complex organic molecules.
Biology and Medicine: In biological research, boron-containing compounds are explored for their potential in drug development and as enzyme inhibitors. The unique properties of boron allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role in facilitating efficient and selective reactions makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile exerts its effects involves the interaction of the boron atom with other chemical species. In coupling reactions, the boron atom forms a complex with the catalyst, enabling the transfer of the boron moiety to the substrate . This process involves the formation of intermediate species and the eventual formation of the desired product through a series of catalytic cycles.
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile apart from similar compounds is its specific structure that includes a nitrile group. This nitrile group can participate in additional reactions, providing further versatility in synthetic applications. The presence of the dioxaborolane ring also imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C10H16BNO2 |
|---|---|
Molecular Weight |
193.05 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile |
InChI |
InChI=1S/C10H16BNO2/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h1,6H2,2-5H3 |
InChI Key |
DLBMAXADKYKZBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


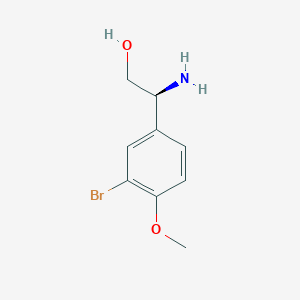
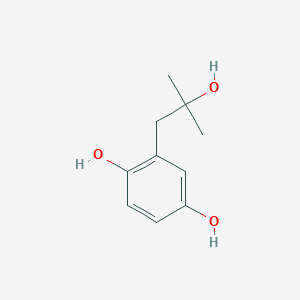
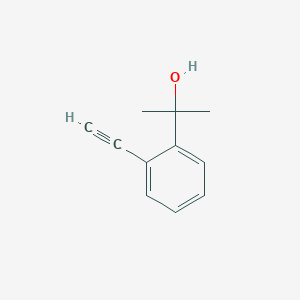
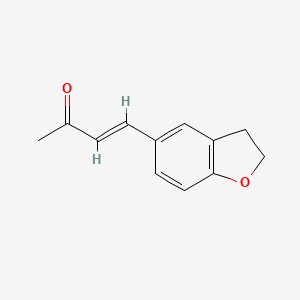
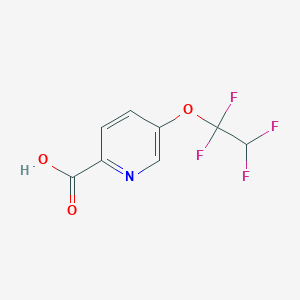
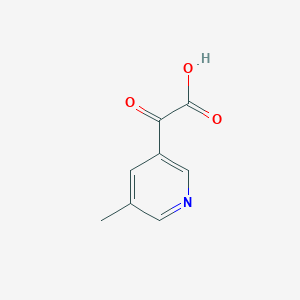
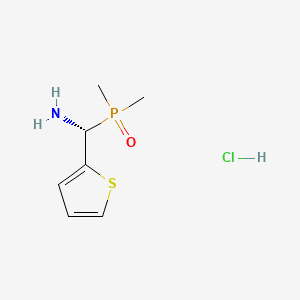
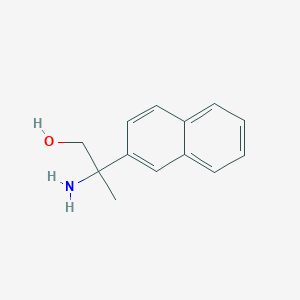
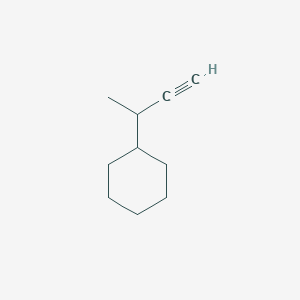
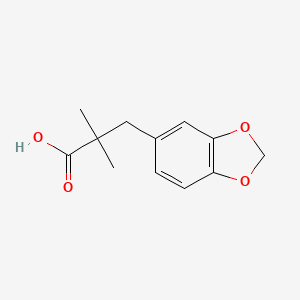

![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
